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For Researchers, Scientists, and Drug Development Professionals

Introduction
(Rac)-BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α).

[1][2] It exhibits a significant selectivity for GSK3α over its paralog GSK3β, making it a valuable

tool for investigating the specific biological roles of GSK3α.[1][2] This document provides

detailed application notes and experimental protocols for the use of (Rac)-BRD0705 in cancer

research, particularly in the context of Acute Myeloid Leukemia (AML), as well as in stem cell

biology.

Data Presentation
Table 1: In Vitro Inhibitory Activity of (Rac)-BRD0705

Target IC50 Kd
Selectivity vs.
GSK3β

Reference

GSK3α 66 nM 4.8 µM 8-fold [1][2]

GSK3β 515 nM - - [1][2]

Table 2: Selectivity of (Rac)-BRD0705 Against Other
Kinases
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Kinase IC50
Selectivity vs.
GSK3α

Reference

CDK2 6.87 µM 87-fold [1][2]

CDK3 9.74 µM 123-fold [1][2]

CDK5 9.20 µM 116-fold [1][2]

Table 3: In Vivo Dosing and Formulation of (Rac)-
BRD0705

Animal
Model

Cell Line Dosage
Administrat
ion

Vehicle
Formulation

Reference

NSG Mice
MLL-AF9

AML cells
30 mg/kg

Oral gavage,

twice daily

10% DMSO,

40%

PEG300, 5%

Tween-80,

45% Saline

[1][2]
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Caption: Mechanism of (Rac)-BRD0705 action on GSK3α signaling in AML.
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Western Blot Workflow for p-GSK3α

1. Cell Treatment
(e.g., U937 cells with BRD0705)

2. Cell Lysis
(with phosphatase inhibitors)

3. Protein Quantification
(e.g., BCA assay) 4. SDS-PAGE 5. Protein Transfer

(to PVDF membrane)
6. Blocking

(5% BSA in TBST)
7. Primary Antibody Incubation

(anti-p-GSK3α Tyr279)
8. Secondary Antibody Incubation

(HRP-conjugated)
9. Detection

(Chemiluminescence)

Click to download full resolution via product page

Caption: Workflow for analyzing GSK3α phosphorylation via Western Blot.

Experimental Protocols
In Vitro Kinase Assay
This protocol is a general guideline for determining the IC50 of (Rac)-BRD0705 against GSK3α

and GSK3β.

Materials:

Recombinant human GSK3α and GSK3β enzymes

GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)

ATP

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

(Rac)-BRD0705 stock solution (in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega) or similar

White, opaque 96-well plates

Procedure:

Prepare serial dilutions of (Rac)-BRD0705 in kinase assay buffer. Ensure the final DMSO

concentration is consistent across all wells and does not exceed 1%.
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In a 96-well plate, add the diluted (Rac)-BRD0705 or vehicle (DMSO) control.

Add the GSK3α or GSK3β enzyme to the wells.

Add the GSK3 substrate peptide to the wells.

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the

Km for each enzyme.

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay Kit according to the manufacturer's instructions.

Plot the percentage of inhibition against the logarithm of the (Rac)-BRD0705 concentration

and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of GSK3α Phosphorylation
This protocol describes the detection of phosphorylated GSK3α in cell lysates following

treatment with (Rac)-BRD0705.[1][2]

Materials:

AML cell line (e.g., U937)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

(Rac)-BRD0705

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor

cocktails

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels
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PVDF membrane

Blocking buffer (5% w/v BSA in Tris-buffered saline with 0.1% Tween-20, TBST)

Primary antibodies: anti-phospho-GSK3α (Tyr279), anti-total GSK3α, anti-phospho-GSK3β

(Tyr216), anti-total GSK3β, and a loading control (e.g., anti-β-actin or anti-GAPDH).

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Procedure:

Seed U937 cells in a 6-well plate and allow them to adhere or grow to the desired

confluency.

Treat the cells with varying concentrations of (Rac)-BRD0705 (e.g., 10-40 µM) or vehicle

control for different time points (e.g., 2, 4, 8, 24 hours).[1][2]

After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration of the

supernatant using a BCA assay.

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding

Laemmli buffer and boiling for 5 minutes.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.
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Wash the membrane three times with TBST for 10 minutes each.

Visualize the protein bands using an ECL substrate and an imaging system.

Quantify the band intensities and normalize the phosphorylated protein levels to the total

protein levels.

AML Colony Formation Assay
This assay assesses the effect of (Rac)-BRD0705 on the clonogenic potential of AML cells.[1]

[2]

Materials:

AML cell lines (e.g., MOLM13, TF-1, U937, MV4-11, HL-60, NB4)

Complete cell culture medium

MethoCult™ H4434 Classic (Stemcell Technologies) or similar semi-solid medium

(Rac)-BRD0705

6-well plates or 35 mm dishes

Procedure:

Prepare a single-cell suspension of the AML cells.

Mix the cells with the semi-solid medium containing various concentrations of (Rac)-
BRD0705 or vehicle control.

Plate the cell-methocult mixture into 6-well plates or 35 mm dishes.

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

Count the number of colonies (defined as aggregates of >40 cells) in each well using a

microscope.

Calculate the percentage of colony formation inhibition relative to the vehicle control.
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In Vivo AML Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of (Rac)-BRD0705 in an

AML xenograft mouse model.[1][2]

Materials:

Immunodeficient mice (e.g., 8-week-old male NSG mice)

AML cells expressing a reporter gene (e.g., luciferase) for in vivo imaging (e.g., MLL-AF9)

(Rac)-BRD0705

Vehicle for oral gavage (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1][2]

Bioluminescence imaging system

Procedure:

Inject the luciferase-expressing AML cells intravenously into the NSG mice.

Monitor tumor engraftment and progression by regular bioluminescence imaging.

Once the tumor burden is established, randomize the mice into treatment and control

groups.

Administer (Rac)-BRD0705 (30 mg/kg) or vehicle control via oral gavage twice daily.[1][2]

Monitor the tumor burden throughout the treatment period using bioluminescence imaging.

Monitor the body weight and overall health of the mice regularly.

Continue treatment and monitoring until a predetermined endpoint is reached (e.g.,

significant tumor burden in the control group or signs of morbidity).

Analyze the data for tumor growth inhibition and survival benefit.

TCF/LEF Luciferase Reporter Assay
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This assay is used to assess the effect of (Rac)-BRD0705 on the Wnt/β-catenin signaling

pathway.[1]

Materials:

AML cell line

TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)

A control plasmid with a constitutive promoter driving Renilla luciferase expression (for

normalization)

Transfection reagent (e.g., Lipofectamine 2000)

(Rac)-BRD0705

Dual-Luciferase® Reporter Assay System (Promega)

Luminometer

Procedure:

Co-transfect the AML cells with the TCF/LEF firefly luciferase reporter plasmid and the

Renilla luciferase control plasmid.

After transfection, plate the cells in a 96-well plate.

Treat the cells with (Rac)-BRD0705 or a known Wnt pathway activator (as a positive control)

or inhibitor.

Incubate the cells for 24-48 hours.

Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-

Luciferase® Reporter Assay System according to the manufacturer's protocol.

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for

differences in transfection efficiency and cell number.
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Analyze the effect of (Rac)-BRD0705 on TCF/LEF reporter activity. A lack of increased

reporter activity indicates that BRD0705 does not stabilize β-catenin.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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